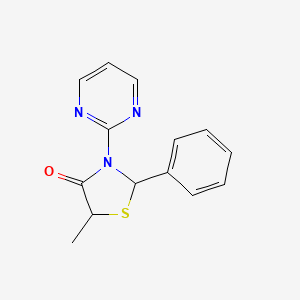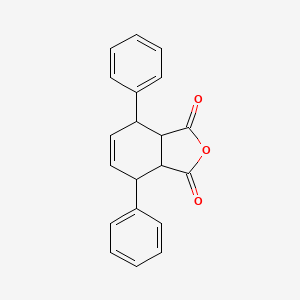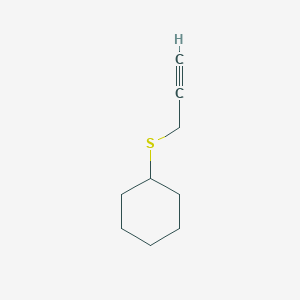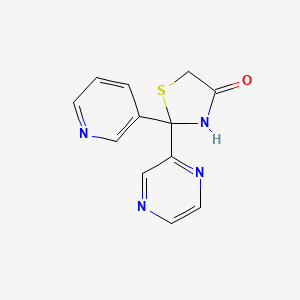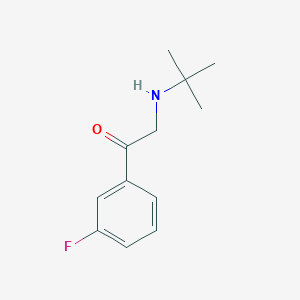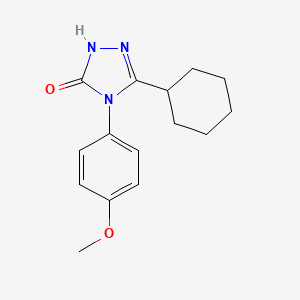
3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a pyridazinone core with substituted phenyl groups and a morpholinoethyl side chain, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Attachment of the Morpholinoethyl Side Chain: This step may involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyridazinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This particular compound may exhibit similar biological activities, making it a subject of interest in biochemical research.
Medicine
In medicine, compounds with pyridazinone cores have been investigated for their potential therapeutic applications, including as cardiovascular drugs, anticancer agents, and central nervous system modulators. The specific biological activities of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” would need to be determined through experimental studies.
Industry
Industrially, this compound may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives may exert their effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-piperidinoethyl)-
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-pyrrolidinoethyl)-
Uniqueness
The uniqueness of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” lies in its specific substitution pattern and the presence of the morpholinoethyl side chain. These structural features may confer distinct chemical and biological properties compared to other pyridazinone derivatives.
Propiedades
Número CAS |
23338-53-6 |
|---|---|
Fórmula molecular |
C23H24ClN3O3 |
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-29-20-8-4-18(5-9-20)22-16-21(17-2-6-19(24)7-3-17)23(28)27(25-22)11-10-26-12-14-30-15-13-26/h2-9,16H,10-15H2,1H3 |
Clave InChI |
KQYPAWZTFFPQFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC=C(C=C3)Cl)CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
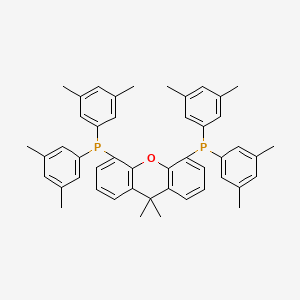
![Cis-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate](/img/structure/B12912279.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)

